molecular formula C12H13FN2O5 B11841011 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate

3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate

Cat. No.: B11841011
M. Wt: 284.24 g/mol
InChI Key: WXTMOQCPUOUQJH-UHFFFAOYSA-N
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Description

3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate is a complex organic compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and an amino group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate involves its interaction with specific molecular targets. The presence of the amino and fluorine groups allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-9-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate
  • 3-Amino-9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate
  • 3-Amino-9-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate

Uniqueness

The uniqueness of 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C12H13FN2O5

Molecular Weight

284.24 g/mol

IUPAC Name

3-amino-9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one;oxalic acid

InChI

InChI=1S/C10H11FN2O.C2H2O4/c11-7-3-1-2-6-4-5-8(12)10(14)13-9(6)7;3-1(4)2(5)6/h1-3,8H,4-5,12H2,(H,13,14);(H,3,4)(H,5,6)

InChI Key

WXTMOQCPUOUQJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)F)NC(=O)C1N.C(=O)(C(=O)O)O

Origin of Product

United States

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